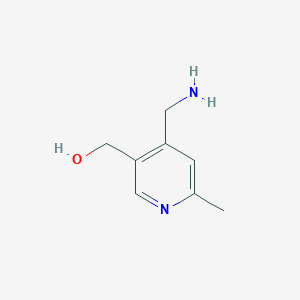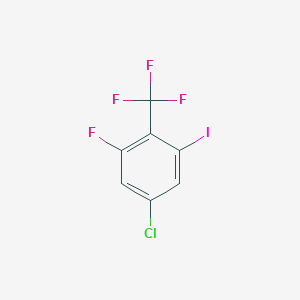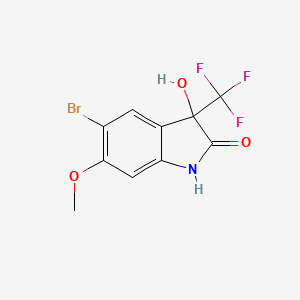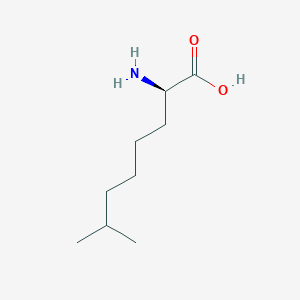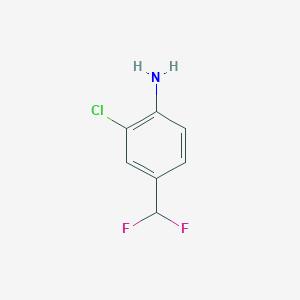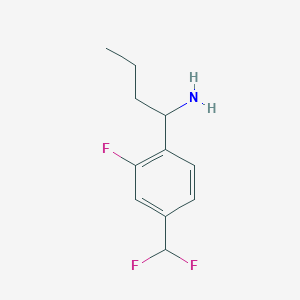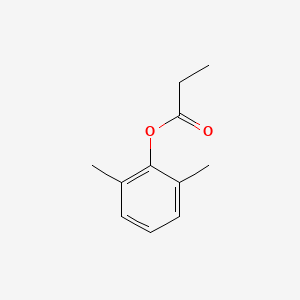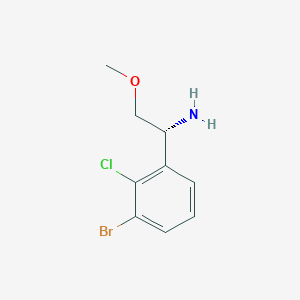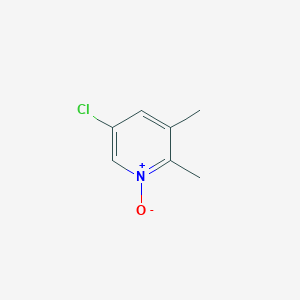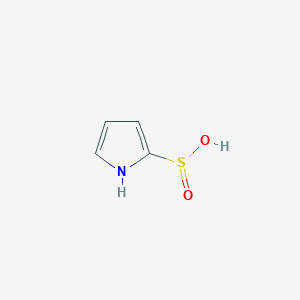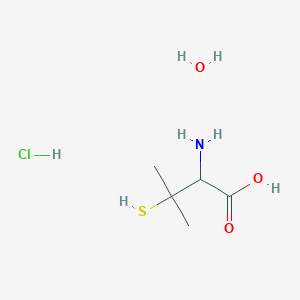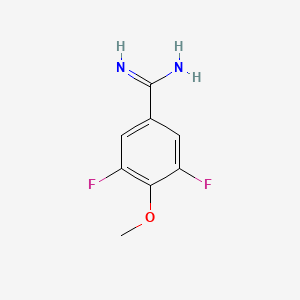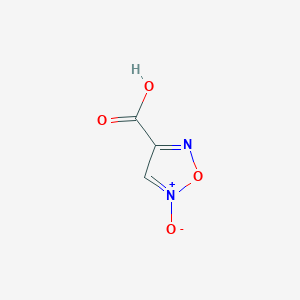![molecular formula C41H39N5OS B12974702 1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12974702.png)
1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound with a unique structure that combines elements of binaphthyl, quinoline, and quinuclidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea typically involves multiple steps, including the formation of the binaphthyl and quinoline moieties, followed by their coupling with quinuclidine and thiourea. Common synthetic routes include:
Formation of Binaphthyl Moiety: The binaphthyl moiety can be synthesized through a coupling reaction of naphthalene derivatives under specific conditions.
Formation of Quinoline Moiety: The quinoline moiety is often synthesized via a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reactions: The final coupling of the binaphthyl and quinoline moieties with quinuclidine and thiourea is achieved through nucleophilic substitution reactions, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the thiourea group, converting it to the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, and alcohols
Major Products
The major products formed from these reactions include quinoline N-oxides, thiol derivatives, and various substituted binaphthyl and quinoline compounds.
Aplicaciones Científicas De Investigación
1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription.
Enzyme Inhibition: It can inhibit specific enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Fluorescent Properties: The compound’s fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit fluorescence upon excitation.
Comparación Con Compuestos Similares
1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea can be compared with other similar compounds, such as:
1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(quinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea: Lacks the methoxy group on the quinoline moiety, which may affect its chemical reactivity and biological activity.
1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(quinuclidin-2-yl)methyl)thiourea: Lacks the vinyl group on the quinuclidine moiety, which may influence its binding properties and mechanism of action.
The unique combination of structural features in 1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C41H39N5OS |
|---|---|
Peso molecular |
649.8 g/mol |
Nombre IUPAC |
1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C41H39N5OS/c1-3-25-24-46-21-19-28(25)22-37(46)40(32-18-20-43-35-17-14-29(47-2)23-33(32)35)45-41(48)44-36-16-13-27-9-5-7-11-31(27)39(36)38-30-10-6-4-8-26(30)12-15-34(38)42/h3-18,20,23,25,28,37,40H,1,19,21-22,24,42H2,2H3,(H2,44,45,48)/t25?,28?,37?,40-/m1/s1 |
Clave InChI |
FZJHNESXTXJKQZ-ZQDPWRLXSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)NC(=S)NC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
